molecular formula C13H20FN5 B11747159 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11747159
M. Wt: 265.33 g/mol
InChI Key: VAFOIZHIBQDKCE-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluoroethyl groups on the pyrazole ring enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-4-18-9-12(10(2)17-18)7-15-13-8-16-19(6-5-14)11(13)3/h8-9,15H,4-7H2,1-3H3

InChI Key

VAFOIZHIBQDKCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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